molecular formula C10H5Cl2NO2 B2659112 (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid CAS No. 103037-72-5

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid

Cat. No.: B2659112
CAS No.: 103037-72-5
M. Wt: 242.06
InChI Key: YIHQQDWZQKQXQE-CLTKARDFSA-N
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Description

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is an organic compound with the molecular formula C10H5Cl2NO2 This compound is characterized by the presence of a cyano group (–CN) and a dichlorophenyl group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and the dichlorophenyl group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-ethoxyphenyl)acrylic acid
  • 2-cyano-3-(2,4-dichlorophenyl)acrylic acid
  • 2-cyano-3-(2,5-dimethoxyphenyl)acrylic acid

Uniqueness

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is unique due to the specific positioning of the dichlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H,14,15)/b7-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHQQDWZQKQXQE-CLTKARDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(/C#N)\C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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